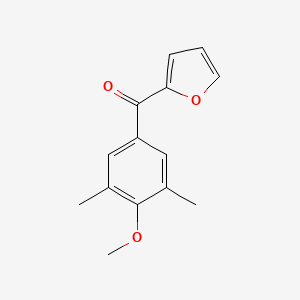

2-(3,5-Dimethyl-4-methoxybenzoyl)furan

CAS No.:

Cat. No.: VC13512439

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14O3 |

|---|---|

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | furan-2-yl-(4-methoxy-3,5-dimethylphenyl)methanone |

| Standard InChI | InChI=1S/C14H14O3/c1-9-7-11(8-10(2)14(9)16-3)13(15)12-5-4-6-17-12/h4-8H,1-3H3 |

| Standard InChI Key | TXMVRTUFSROYAG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CO2 |

| Canonical SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CO2 |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

2-(3,5-Dimethyl-4-methoxybenzoyl)furan features a furan ring (C₄H₃O) linked via a ketone group to a 3,5-dimethyl-4-methoxy-substituted benzene ring. The IUPAC name, furan-2-yl-(4-methoxy-3,5-dimethylphenyl)methanone, reflects this arrangement. Key structural attributes include:

-

Furan moiety: A five-membered oxygen heterocycle contributing electron-rich π-system reactivity.

-

Benzoyl substituent: A para-methoxy, meta-dimethyl-substituted aromatic group introducing steric and electronic modulation.

-

Ketone bridge: A carbonyl group (C=O) connecting the two aromatic systems, enabling conjugation and dipole interactions.

The compound’s planar geometry is stabilized by resonance between the furan’s oxygen lone pairs and the benzoyl group’s π-system. This conjugation is evident in its spectral signatures, such as the characteristic carbonyl stretching vibration at ~1,680 cm⁻¹ in infrared spectroscopy.

Table 1: Key Molecular Descriptors

| Property | Value/Identifier |

|---|---|

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | furan-2-yl-(4-methoxy-3,5-dimethylphenyl)methanone |

| SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CO2 |

| InChI Key | TXMVRTUFSROYAG-UHFFFAOYSA-N |

| PubChem CID | 79020841 |

Synthesis and Reaction Pathways

Established Synthetic Strategies

While explicit protocols for 2-(3,5-Dimethyl-4-methoxybenzoyl)furan are scarce, analogous benzoyl-furan syntheses typically involve Friedel-Crafts acylation or cross-coupling reactions. For example, furan derivatives are often functionalized via electrophilic aromatic substitution using benzoyl chlorides in the presence of Lewis acids like AlCl₃ . A plausible route involves:

-

Benzoyl chloride preparation: 3,5-Dimethyl-4-methoxybenzoic acid reacted with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

-

Acylation of furan: The benzoyl chloride undergoes Friedel-Crafts reaction with furan, yielding the target compound after purification.

Recent advances in one-pot multicomponent reactions, such as those involving triethyl orthoformate and heterocyclic amines, suggest alternative pathways for related furanones . These methods emphasize solvent selection (e.g., dichloromethane, hexafluoroisopropanol) and catalyst optimization to enhance yields .

Reaction Optimization Challenges

Key challenges in synthesizing 2-(3,5-Dimethyl-4-methoxybenzoyl)furan include:

-

Regioselectivity: Ensuring acylation occurs at the furan’s 2-position, driven by the electron-donating methoxy group’s directional effects.

-

Steric hindrance: The meta-dimethyl substituents on the benzoyl group may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .

-

Purification: The compound’s moderate polarity requires chromatographic separation or recrystallization from ethyl acetate/hexane mixtures .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound’s physicochemical behavior is influenced by its hybrid aromatic-oxygenated structure:

-

Melting point: Estimated at 120–140°C based on analogous furanones.

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂), with limited aqueous solubility (<0.1 mg/mL).

-

Stability: Susceptible to oxidative degradation under prolonged UV exposure due to the furan ring’s photoactivity. Storage under inert atmospheres at −20°C is recommended.

Table 2: Solubility and Stability Data

| Property | Condition/Value |

|---|---|

| Aqueous Solubility | <0.1 mg/mL (25°C) |

| Organic Solubility | Soluble in DMSO, CH₂Cl₂, THF |

| Thermal Decomposition | >200°C (TGA) |

| Photostability | Degrades under UV light (λ < 400 nm) |

Research Applications and Biological Relevance

Materials Science Applications

The compound’s rigid, conjugated structure makes it a candidate for:

-

Polymer precursors: As a monomer in bio-derived epoxy resins or cross-linked networks, leveraging furan’s dienophile reactivity in Diels-Alder cycloadditions .

-

Liquid crystals: The planar benzoyl-furan core could support mesophase formation in thermotropic materials.

Comparative Analysis with Furan Derivatives

Electronic Effects vs. Substituted Analogues

Compared to unsubstituted benzoylfuran, the 3,5-dimethyl-4-methoxy group induces:

-

Increased electron density: The methoxy group donates electrons via resonance, activating the benzoyl ring toward electrophilic substitution.

-

Steric modulation: The meta-methyl groups hinder rotation around the ketone bridge, potentially enhancing chiral stability in derivatives.

Reactivity Contrasts with Bifuran Systems

Bifuran dicarboxylates (e.g., 2,2′-bifuran-5,5′-dicarboxylic acid) exhibit greater π-conjugation and oxidative lability compared to monosubstituted furans like 2-(3,5-Dimethyl-4-methoxybenzoyl)furan . This limits their utility in high-temperature polymer applications but favors optoelectronic uses.

Future Research Directions

Synthetic Methodology Development

-

Catalytic asymmetric synthesis: Exploring chiral Lewis acids to generate enantioenriched derivatives for pharmaceutical screening.

-

Green chemistry approaches: Substituting toxic solvents (e.g., dichloromethane) with ionic liquids or bio-based media.

Functional Material Design

-

Photoresponsive polymers: Incorporating the compound into azobenzene-furan copolymers for light-driven actuation.

-

Coordination complexes: Investigating metal-organic frameworks (MOFs) using the ketone oxygen as a ligand site.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume